2-Chlorooxazole-4-carboxamide
Description
Significance of Oxazole (B20620) Scaffold in Medicinal Chemistry Research
The oxazole nucleus, a five-membered aromatic ring containing both oxygen and nitrogen atoms, represents a cornerstone in the field of medicinal chemistry. semanticscholar.orgtandfonline.comtandfonline.com This heterocyclic scaffold is of significant interest to researchers due to its ability to serve as a versatile framework for the development of novel therapeutic agents. semanticscholar.orgnih.gov The unique structural and electronic properties of the oxazole ring allow it to engage with a wide array of biological targets, such as enzymes and receptors, through various non-covalent interactions including hydrogen bonds, and hydrophobic and van der Waals forces. semanticscholar.orgtandfonline.com
The versatility of the oxazole moiety has led to the discovery of compounds with a broad spectrum of biological activities. bohrium.com Research has extensively documented oxazole derivatives exhibiting antibacterial, antifungal, anticancer, anti-inflammatory, and antidiabetic properties. tandfonline.combohrium.com The scaffold's importance is underscored by its presence in several clinically approved drugs. This wide range of pharmacological activities has solidified the oxazole ring as a "functional lead molecule" in modern drug discovery, prompting continuous research into new synthetic methods and structure-activity relationships (SAR) to create more effective and less toxic therapeutic agents. semanticscholar.orgtandfonline.comtandfonline.com
Table 1: Examples of Marketed Drugs Featuring the Oxazole Scaffold
| Drug Name | Therapeutic Class |
|---|---|
| Linezolid | Antibiotic |
| Oxaprozin | Non-steroidal anti-inflammatory drug (NSAID) |
| Ditazole | Antiplatelet agent |
| Furazolidone | Antibacterial and antiprotozoal |
| Aleglitazar | Antidiabetic agent |
Source: Data compiled from multiple research articles. semanticscholar.orgtandfonline.com
Overview of 2-Chlorooxazole-4-carboxamide as a Core Structure for Research
Within the vast family of oxazole derivatives, this compound has emerged as a significant building block in synthetic and medicinal chemistry. This compound is characterized by a chlorine atom at the 2-position and a carboxamide group at the 4-position of the oxazole ring. These substitutions provide reactive sites for further chemical modification, making the compound a valuable core structure for generating libraries of novel molecules.
The parent compound, ethyl 2-chlorooxazole-4-carboxylate, is recognized as a versatile intermediate for synthesizing a variety of substituted oxazoles through palladium-catalyzed coupling reactions and other regiocontrolled halogenation techniques. researchgate.netsci-hub.se The carboxamide moiety in this compound is often introduced to enhance metabolic stability, a crucial factor in drug design.
Research into derivatives of the closely related 2-chlorooxazole-4-carboxylic acid has revealed potential biological activities. Studies have shown that certain derivatives possess antibacterial efficacy against pathogens like Staphylococcus aureus and Escherichia coli, with proposed mechanisms involving the disruption of cell wall synthesis or protein function. Furthermore, some derivatives have demonstrated antifungal properties against Candida species and have been investigated as potential inhibitors of diacylglycerol acyltransferase (DGAT), an enzyme relevant to the treatment of metabolic disorders.
Table 2: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| CAS Number | 1025468-33-0 |
| Molecular Formula | C₄H₃ClN₂O₂ |
| Molecular Weight | 146.53 g/mol |
Source: Data compiled from chemical databases.
Research Imperatives and Current Gaps in Knowledge
Despite the foundational importance of the oxazole scaffold, specific research imperatives and knowledge gaps persist for this compound and its derivatives. A primary objective for researchers is the rational design of new compounds with enhanced biological activity and minimal toxicity. semanticscholar.org
A significant gap exists in the comprehensive biological characterization of this compound itself. While its utility as a synthetic intermediate is established, detailed studies on its specific bioactivities are not as prevalent as those for its parent acid or ester forms. Much of the existing research on related structures is confined to initial screenings for antibacterial or antifungal effects, leaving a wide range of other potential therapeutic applications unexplored. There is a compelling need to investigate the potential of this scaffold against other important drug targets, such as protein kinases or proteases, which are implicated in a multitude of human diseases. nih.govnih.gov
Furthermore, the development of more efficient, scalable, and regiocontrolled synthetic methodologies remains a key challenge. researchgate.netresearchgate.net While methods exist, creating complex, multi-substituted oxazoles from this core structure can be synthetically demanding. Another critical knowledge gap is the lack of publicly available data on the absorption, distribution, metabolism, and excretion (ADME) properties of this compound class. Such information is vital for advancing any potential therapeutic candidate from the laboratory to clinical development. The application of structure-based drug design (SBDD), which relies on detailed 3D structural information of a ligand bound to its target protein, is also limited by the scarcity of published co-crystal structures for this particular scaffold. gardp.org Addressing these gaps through systematic research is essential to fully unlock the therapeutic potential of this compound.
Structure
3D Structure
Properties
IUPAC Name |
2-chloro-1,3-oxazole-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3ClN2O2/c5-4-7-2(1-9-4)3(6)8/h1H,(H2,6,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZUJLANUVXHIOP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(O1)Cl)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50717439 | |
| Record name | 2-Chloro-1,3-oxazole-4-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50717439 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.53 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1025468-33-0 | |
| Record name | 2-Chloro-1,3-oxazole-4-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50717439 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations
Advanced Synthesis of 2-Chlorooxazole-4-carboxamide
Halogenation Strategies for Oxazole (B20620) Ring Chlorination
The introduction of a chlorine atom at the C2 position of an oxazole-4-carboxamide (B1321646) core is a challenging transformation. The oxazole ring exhibits a specific electronic profile where the C2 position is the most electron-deficient, making it resistant to standard electrophilic substitution reactions. nih.gov Consequently, direct C-H chlorination is often not feasible, necessitating alternative and more advanced synthetic routes.
Direct electrophilic chlorination of the C-H bond at the 2-position of an oxazole-4-carboxylic acid or its amide derivative is synthetically challenging due to the low electron density at this position. nih.gov A more effective and contemporary strategy to achieve this transformation is through deaminative chlorination, which involves the conversion of a 2-amino group into a chloro group. nih.gov
This process circumvents the difficulties of direct C-H activation by starting with a 2-aminooxazole-4-carboxamide precursor. The amino group is first activated by a pyrylium (B1242799) salt, such as 2,4,6-triphenylpyrylium (B3243816) tetrafluoroborate (B81430) (Pyry-BF₄), to form a pyridinium (B92312) tetrafluoroborate intermediate. This intermediate then undergoes a nucleophilic substitution reaction with a chloride source, like magnesium chloride (MgCl₂), at elevated temperatures to yield the desired 2-chlorooxazole (B1317313) derivative. nih.gov This method demonstrates broad functional group tolerance, allowing for the chlorination of complex molecules bearing sensitive functionalities such as other halogens, nitriles, and even aldehydes. nih.gov
Table 1: Deaminative Chlorination of Various Aminoheterocycles nih.govThis table illustrates the scope of the deaminative chlorination methodology on various heterocyclic systems, including oxazoles, highlighting the reaction conditions and yields.
| Entry | Starting Material (Aminoheterocycle) | Product (Chloroheterocycle) | Yield (%) |
| 1 | 2-Amino-N,N-dipropyloxazole-4-carboxamide | 2-Chloro-N,N-dipropyloxazole-4-carboxamide | 80 |
| 2 | 2-Amino-5-(4-chlorophenyl)oxazole | 2-Chloro-5-(4-chlorophenyl)oxazole | 75 |
| 3 | 2-Amino-5-(p-tolyl)oxazole | 2-Chloro-5-(p-tolyl)oxazole | 81 |
| 4 | 5-(4-Bromophenyl)-2-aminooxazole | 5-(4-Bromophenyl)-2-chlorooxazole | 73 |
While potent chlorinating agents, N-Chlorosuccinimide (NCS) and Bis(trichloromethyl) carbonate (BTC or triphosgene) are not typically employed for the direct C-H chlorination of the C2 position of oxazoles due to the aforementioned electronic constraints of the ring.
N-Chlorosuccinimide (NCS) is a versatile and widely used reagent for the electrophilic chlorination of a variety of organic compounds, including electron-rich arenes and heterocycles. wikipedia.orgresearchgate.netresearchgate.net It functions as a source of an electrophilic chlorine atom ("Cl+"). wikipedia.org NCS is also utilized in radical reactions and as a mild oxidant. organic-chemistry.org However, its application is generally limited to substrates that are sufficiently activated towards electrophilic attack.
Bis(trichloromethyl) carbonate (BTC) , a solid and safer substitute for gaseous phosgene, is a powerful reagent used in a multitude of organic transformations. researchgate.netwikipedia.org Its primary applications include the synthesis of carbonates, ureas, isocyanates, and the conversion of carboxylic acids to acyl chlorides and alcohols to alkyl chlorides. wikipedia.orgsigmaaldrich.com While it is used in halogenation reactions, it is not the reagent of choice for direct C-H chlorination of electron-poor heteroaromatic rings like oxazole at the 2-position. tandfonline.comresearchgate.net
Given these limitations, strategies like the deaminative chlorination represent a more reliable and targeted approach for synthesizing this compound from a suitably functionalized precursor. nih.gov
Cyclization Approaches from Precursor Molecules
Constructing the 2-chlorooxazole ring system from acyclic precursors is a fundamental and highly effective synthetic strategy. This approach allows for the strategic introduction of the required chloro and carboxamide functionalities into the starting materials, which are then assembled into the final heterocyclic product.
The synthesis of oxazoles from carboxylic acids is a common and versatile method. nih.gov These reactions typically proceed by activating the carboxylic acid, which then undergoes condensation and cyclization with a molecule that provides the remaining atoms of the oxazole ring. beilstein-journals.org
One classic approach is the Robinson-Gabriel synthesis, which involves the cyclodehydration of an α-acylaminoketone. To adapt this for the synthesis of this compound, a potential pathway could involve the reaction of a serine amide derivative (providing the C4 and C5 atoms and the 4-carboxamide group) with a chloro-functionalized acylating agent. The resulting N-acylated intermediate would then be cyclized to form the 2-chlorooxazole ring.
Modern variations often employ dehydrative condensing agents to facilitate the reaction in a one-pot procedure. For instance, reagents like 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMT-MM) can be used to promote the formation of oxazole structures from carboxylic acids and amino acid derivatives. beilstein-journals.org
Table 2: Examples of Oxazole Synthesis from Carboxylic Acid Precursors beilstein-journals.orgnih.govThis table provides examples of modern methods for synthesizing substituted oxazoles starting from carboxylic acids.
| Carboxylic Acid | Reagent 2 | Condensing/Activating Agent | Product |
| Benzoic Acid | Alanine | DMT-MM | 2-Phenyl-4-methyl-5-(triazinyloxy)oxazole |
| 4-Methoxybenzoic Acid | Ethyl Isocyanoacetate | Triflylpyridinium Reagent | Ethyl 2-(4-methoxyphenyl)-5-methyloxazole-4-carboxylate |
| Phenylacetic Acid | Tosylmethyl isocyanide (TosMIC) | Triflylpyridinium Reagent | 5-Methyl-2-(phenylmethyl)oxazole-4-carbonitrile |
A highly efficient and contemporary method for oxazole synthesis involves the activation of carboxylic acids using triflylpyridinium reagents. nih.gov These stable and easily accessible reagents activate carboxylic acids by forming highly reactive acylpyridinium intermediates in situ. nih.govorganic-chemistry.org
The proposed mechanism begins with the activation of a carboxylic acid by the triflylpyridinium reagent. This activated species is then attacked by a nucleophile, such as an isocyanide derivative, leading to a cyclization cascade that forms the oxazole ring. nih.gov This methodology has a broad substrate scope and tolerates a wide array of functional groups. organic-chemistry.org
For the synthesis of this compound, this strategy could be envisioned by reacting a suitable carboxylic acid precursor with a specialized isocyanide that bears the necessary functionalities for the C2-chloro and C4-carboxamide groups. The triflylpyridinium reagent would serve as the crucial activator to drive the initial condensation and subsequent cyclization, offering a rapid and scalable route to the target molecule under mild conditions. nih.gov
Multi-Step Synthetic Routes
The construction of the this compound scaffold can be approached through various multi-step sequences. These routes often involve the sequential formation of the oxazole ring and introduction of the chloro and carboxamide functionalities.
Strategies Involving Thiocarbonate Intermediates
One-Pot Synthesis via Acyl Chloride Intermediates
One-pot syntheses offer an efficient alternative to multi-step procedures by minimizing purification of intermediates, thus saving time and resources. A plausible one-pot synthesis of this compound could involve the in-situ generation of an acyl chloride intermediate from a corresponding carboxylic acid. This reactive intermediate can then undergo a cascade of reactions, including cyclization and amidation, to yield the final product. While a one-pot synthesis of 1,2,4-oxadiazoles from aryl nitriles and crotonoyl chloride has been reported, a specific protocol for this compound is not detailed in the available literature. ias.ac.in
Derivatization and Functionalization Strategies of this compound
The presence of a chloro substituent at the 2-position and a carboxamide group at the 4-position provides multiple avenues for the derivatization and functionalization of the this compound core.
Nucleophilic Substitution Reactions at the 2-Position
The chlorine atom at the 2-position of the oxazole ring is susceptible to nucleophilic substitution, allowing for the introduction of a wide range of functional groups. wikipedia.org The reactivity of the C2-Cl bond is influenced by the electron-withdrawing nature of the oxazole ring.
Common nucleophiles that can be employed in these reactions include:
Amines: Reaction with primary or secondary amines can lead to the formation of 2-aminooxazole derivatives.
Alcohols: Alkoxides can displace the chloride to form 2-alkoxyoxazoles.
Thiols: Thiolates can be used to synthesize 2-thioether substituted oxazoles.
The general mechanism for these reactions involves the attack of the nucleophile on the electron-deficient C2 carbon, leading to the displacement of the chloride leaving group. wikipedia.org
Table 1: Potential Nucleophilic Substitution Reactions at the 2-Position
| Nucleophile | Reagent Example | Product Type |
|---|---|---|
| Amine | R-NH₂ | 2-Aminooxazole |
| Alcohol | R-OH / Base | 2-Alkoxyoxazole |
Transformations of the Carboxamide Moiety
The carboxamide group at the 4-position offers another site for chemical modification. Standard transformations of carboxamides can be applied to introduce diverse functionalities.
Key transformations include:
Hydrolysis: The carboxamide can be hydrolyzed under acidic or basic conditions to the corresponding carboxylic acid, 2-chlorooxazole-4-carboxylic acid.
Dehydration: Treatment with dehydrating agents can convert the carboxamide into a nitrile group, yielding 2-chlorooxazole-4-carbonitrile.
Reduction: The carboxamide can be reduced to an amine using strong reducing agents like lithium aluminum hydride.
Table 2: Potential Transformations of the Carboxamide Moiety
| Reaction | Reagent(s) | Product Functional Group |
|---|---|---|
| Hydrolysis | H₃O⁺ or OH⁻ | Carboxylic Acid |
| Dehydration | SOCl₂, P₂O₅ | Nitrile |
Palladium-Catalyzed Coupling Reactions for Substituted Oxazoles
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The chloro substituent at the 2-position of this compound can serve as a handle for various palladium-catalyzed coupling reactions, enabling the synthesis of a diverse array of substituted oxazoles. rsc.org
Common palladium-catalyzed coupling reactions applicable to this system include:
Suzuki Coupling: Reaction with boronic acids or esters in the presence of a palladium catalyst and a base to form 2-aryl or 2-vinyl oxazoles.
Heck Coupling: Coupling with alkenes to introduce a vinyl group at the 2-position.
Sonogashira Coupling: Reaction with terminal alkynes to yield 2-alkynyl oxazoles.
Buchwald-Hartwig Amination: Coupling with amines to form 2-aminooxazole derivatives under milder conditions than direct nucleophilic substitution.
The choice of palladium catalyst, ligand, and reaction conditions is crucial for the success of these transformations and depends on the specific substrates being coupled. rsc.org
Table 3: Potential Palladium-Catalyzed Coupling Reactions
| Coupling Reaction | Coupling Partner | Product Type |
|---|---|---|
| Suzuki | Ar-B(OH)₂ | 2-Aryloxazole |
| Heck | H₂C=CHR | 2-Vinyloxazole |
| Sonogashira | HC≡CR | 2-Alkynyloxazole |
Regioselective Synthesis of Advanced Derivatives
The regioselective synthesis of advanced derivatives of this compound is crucial for developing structure-activity relationships in drug discovery and for fine-tuning the properties of functional materials. This can be achieved either by building the substituted oxazole ring from acyclic precursors or by the selective functionalization of the pre-formed heterocyclic core.
One approach involves the synthesis of 2-substituted 5-chloro-1,3-oxazole-4-carboxamides, where the reactivity of the chlorine atom at the 5-position was investigated with various N-, O-, and S-nucleophiles. researchgate.net This demonstrates a strategy for introducing diversity at the C5 position while retaining the C4-carboxamide. Although this study focuses on a different regioisomer, the principles of nucleophilic aromatic substitution on the oxazole ring are highly relevant.
Furthermore, the development of methods for the regioselective synthesis of substituted oxazoles, such as the palladium-catalyzed and copper-mediated cascade oxidative cyclization, provides a powerful tool for constructing complex oxazole derivatives. rsc.org Such methods could potentially be adapted to produce advanced derivatives of this compound by carefully selecting the starting materials.
A study on the regioselective functionalization of aryl azoles using sterically hindered metal-amide bases for ortho-magnesiation, followed by palladium-catalyzed arylation, offers another potential avenue for the synthesis of advanced derivatives. nih.gov While this is demonstrated on an aryl substituent attached to an azole, the concept of directed metalation could potentially be applied to functionalize a substituent introduced at the 2-position of the oxazole ring.
| Synthetic Strategy | Reagents | Position of Functionalization | Resulting Derivative Class |
| Nucleophilic Aromatic Substitution | Amines, Thiols, Alcohols | C5 (on a 5-chloro analogue) | 5-Amino, 5-Thio, 5-Alkoxy-oxazole-4-carboxamides |
| Directed ortho-Metalation | TMPMgBu, Pd catalyst | ortho-position of a C2-aryl group | 2-(ortho-Functionalized aryl)-oxazole-4-carboxamides |
| Cascade Cyclization | Substituted precursors | C2 and C5 | Variously substituted oxazole-4-carboxamides |
| Table 3: Potential strategies for the regioselective synthesis of advanced derivatives of this compound. These strategies are based on methodologies reported for similar heterocyclic systems. |
Research on Biological Activities of this compound Remains Undisclosed
Despite a growing interest in the development of novel antimicrobial agents, comprehensive research detailing the biological and pharmacological potential of the chemical compound this compound is not publicly available. Extensive searches of scientific literature and research databases have not yielded any specific studies on its efficacy against key bacterial and fungal pathogens.
The imperative to find new therapeutic agents is driven by the increasing threat of antimicrobial resistance. Chemical scaffolds such as oxazoles and carboxamides are of significant interest to medicinal chemists due to their presence in various biologically active molecules. However, the specific compound this compound has not been the subject of published research that would allow for an evaluation of its potential antimicrobial activities.
Consequently, there is no scientific data to report on its efficacy against Gram-positive bacteria like Staphylococcus aureus, a common cause of skin and systemic infections, or Gram-negative bacteria such as Escherichia coli, a frequent agent in gastrointestinal and urinary tract infections, and Xanthomonas citri, a significant plant pathogen. Furthermore, the scientific community has not published any findings regarding its activity against drug-resistant bacterial strains, a critical area of investigation in the face of rising antibiotic resistance.
Similarly, the potential antifungal properties of this compound have not been explored in any available studies. Therefore, its efficacy against opportunistic fungal pathogens, such as various Candida species which can cause infections ranging from superficial to life-threatening, remains unknown.
Without dedicated research and subsequent publication of findings, the biological activities and pharmacological potential of this compound cannot be determined. The scientific community awaits future studies that may shed light on the properties of this and other novel chemical entities in the ongoing search for new antimicrobial therapies.
Biological Activities and Pharmacological Potential
Metabolic Disorder Research
The oxazole (B20620) amide scaffold is a key feature in compounds being investigated for the treatment of metabolic disorders like dyslipidemia.
A significant finding is the identification of 2-aminooxazole amides as potent inhibitors of Diacylglycerol O-Acyltransferase 1 (DGAT1) nih.gov. DGAT1 is a crucial enzyme in the final step of triglyceride synthesis nih.govaocs.org. The inhibition of this enzyme is a therapeutic strategy for managing dyslipidemia. The discovery of 2-aminooxazole amides as effective DGAT1 inhibitors was achieved through a scaffold hopping strategy, leading to a series of compounds with demonstrated in vivo efficacy in a mouse model nih.gov.
By inhibiting DGAT1, 2-Chlorooxazole-4-carboxamide and related compounds can directly modulate lipid metabolism. DGAT enzymes catalyze the formation of triglycerides from diacylglycerol and fatty acyl-CoA aocs.org. The small intestine, in particular, relies on DGAT for the absorption of dietary triglycerides aocs.org. Inhibition of both DGAT1 and DGAT2 has been shown to alter the processes of triglyceride absorption and induce dysregulation of fatty acid metabolism in mice nih.gov. Therefore, compounds based on the oxazole amide structure are valuable tools for research into lipid metabolism and the development of therapies for conditions associated with excessive triglyceride accumulation.
Immunomodulatory Research
The pharmacological potential of oxazole-containing structures extends to the modulation of the immune system.
Sphingosine 1-phosphate (S1P) receptors, particularly the S1P1 subtype, are important targets for immunomodulatory drugs. Agonism at the S1P1 receptor can lead to the sequestration of lymphocytes in lymph nodes, producing a peripheral lymphopenic effect that is beneficial in autoimmune diseases. Research has identified novel alkylaminomethyl substituted aryl compounds, including pyridine and thiophene derivatives, as potent and selective S1P1 receptor agonists nih.gov. While these are not exact matches to this compound, the exploration of various heterocyclic cores highlights the potential for oxazole-based structures to serve as S1P1 receptor agonists. Non-selective S1P receptor agonists are known to cause clinical immunosuppression, which is useful in preventing transplant rejection nih.gov.
Other Biological Activities Under Investigation
The exploration of oxazole derivatives as potential anticancer agents has revealed promising results, with the substitution pattern on the oxazole ring playing a crucial role in their activity. nih.gov Although specific studies on this compound are not extensively documented, research on related halogenated oxazoles suggests that the presence of a halogen atom can enhance anticancer effects. nih.gov
A comprehensive review of oxazole derivatives highlights their diverse mechanisms of action against cancer, including the inhibition of crucial targets like STAT3, microtubules, and DNA topoisomerases. nih.govresearchgate.net The versatility of the oxazole ring allows it to be combined with other pharmacophores to develop novel anticancer drugs. nih.govbenthamscience.com For instance, a series of novel 2-phenyl-4-trifluoromethyl thiazole-5-carboxamide derivatives, which share a similar carboxamide functional group, were synthesized and evaluated for their anticancer activity against various cell lines, including A-549 (lung cancer), Bel7402 (liver cancer), and HCT-8 (intestine cancer). mdpi.com One of the most active compounds featured a 4-chloro-2-methylphenyl amido substituted thiazole with a 2-chlorophenyl group on the heterocyclic ring. mdpi.com
Furthermore, 1,2,4-oxadiazole derivatives, another class of related azoles, have been investigated for their antitumor activity. nih.gov Certain quinoline-conjugated 1,3,4-oxadiazoles have demonstrated significant in vitro anticancer activity, with some compounds showing superior efficacy against the HepG2 cell line compared to the standard drug 5-fluorouracil. nih.gov
The following table summarizes the anticancer activity of some halogenated heterocyclic carboxamide derivatives:
| Compound Class | Cell Line(s) | Key Findings |
| Halogenated Oxazoles | HT-29 (colon), 518A2 (melanoma) | Enhanced antivascular and anticancer activity. nih.gov |
| 2-phenyl-4-trifluoromethyl thiazole-5-carboxamides | A-549 (lung), Bel7402 (liver), HCT-8 (intestine) | A derivative with chloro substitutions showed the highest activity (48% inhibition) against A-549 cells. mdpi.com |
| Quinoline-conjugated 1,3,4-oxadiazoles | HepG2 (liver), SGC-7901 (gastric), MCF-7 (breast) | Some derivatives exhibited superior IC50 values against HepG2 cells compared to 5-fluorouracil. nih.gov |
This table presents data on structurally related compounds to infer the potential of this compound.
A study on novel oxazole derivatives, synthesized from acetone and urea, demonstrated significant anti-inflammatory activity in a carrageenan-induced rat paw edema model. nih.govjddtonline.info One of the derivatives, in particular, showed excellent anti-inflammatory effects when compared to the standard drug indomethacin. nih.govjddtonline.info Another study focused on a series of N-(2-(4-chlorobenzyl)benzo[d]oxazol-5-yl)-3-substituted-propanamides, which showed the ability to provide significant protection against carrageenan-induced paw edema. researchgate.net
Furthermore, research into isoxazole carboxamide derivatives, which are structural isomers of oxazole carboxamides, has also shown promising anti-inflammatory and analgesic potential. scholarsresearchlibrary.comnih.gov The presence of electron-withdrawing groups, such as halogens, on isoxazole carboxamide derivatives was found to be associated with maximum activity. scholarsresearchlibrary.com
The table below details the anti-inflammatory activity of some representative oxazole and isoxazole carboxamide derivatives:
| Compound Series | Model | Key Findings |
| Novel Oxazole Derivatives | Carrageenan-induced rat paw edema | Showed significant anti-inflammatory activity, with one derivative exhibiting excellent effects compared to indomethacin. nih.govjddtonline.info |
| N-(2-(4-chlorobenzyl)benzo[d]oxazol-5-yl)-3-substituted-propanamides | Carrageenan-induced paw edema | Demonstrated the ability to provide up to 81.7% protection. researchgate.net |
| Isoxazole Carboxamide Derivatives | Not specified | Derivatives with electron-withdrawing groups (halogens) showed maximum anti-inflammatory activity. scholarsresearchlibrary.com |
| 3-substituted isoxazole-4-carboxamide derivatives | Acetic acid-induced writhing and hot plate tests in mice | Showed low to moderate analgesic activity, suggesting anti-inflammatory potential. nih.gov |
This table presents data on structurally related compounds to infer the potential of this compound.
The search for new antitubercular agents has led to the investigation of various heterocyclic compounds, including oxazole derivatives. nih.gov Although there is no specific data on the antitubercular activity of this compound, studies on related oxazole and other azole-containing compounds suggest that this scaffold is a promising area for research.
A significant study reported the discovery of an oxazoline-containing intermediate with surprising anti-tuberculosis activity (MIC of 7.7 µM). nih.gov Subsequent synthesis and evaluation of a hundred oxazoline and oxazole-containing compounds revealed that many possessed impressive activity against Mycobacterium tuberculosis, including non-replicating forms of the bacterium, and exhibited low toxicity. nih.gov The oxazole analogs were, on average, found to be more potent than the corresponding oxazolines. nih.gov
Additionally, benzoxazole derivatives have been identified as promising antitubercular agents. researchgate.net The increasing prevalence of multidrug-resistant M. tuberculosis necessitates the discovery of drugs with novel mechanisms of action, and benzoxazoles are being actively explored in this context. researchgate.net Other related heterocyclic systems, such as 1,3,4-oxadiazole and 1,3,4-thiadiazole derivatives, have also been synthesized and shown to possess anti-tubercular properties. nih.govresearchgate.net For instance, certain substituted 1,2,4-oxadiazoles have demonstrated potent in vitro activity against M. tuberculosis H37Rv. nih.gov
The following table summarizes the antitubercular activity of some oxazole and related heterocyclic derivatives:
| Compound Class | Target/Strain | Key Findings |
| Oxazoline and Oxazole Esters | M. tuberculosis H37Rv | Many derivatives showed impressive activity against replicating and non-replicating M. tuberculosis with low toxicity. Oxazoles were generally more potent than oxazolines. nih.gov |
| Benzoxazole Derivatives | M. tuberculosis | Identified as a promising scaffold for the development of new anti-TB agents. researchgate.net |
| Substituted 1,2,4-Oxadiazoles | M. tuberculosis H37Rv | Demonstrated potent in vitro anti-tuberculosis activity. nih.gov |
| 1,3,4-Oxadiazole Derivatives | M. tuberculosis H37Rv and MDR strains | Found to possess anti-TB activity against both sensitive and multi-drug resistant strains. google.com |
This table presents data on structurally related compounds to infer the potential of this compound.
Mechanistic Investigations of Biological Action
Molecular Target Identification and Validation
Detailed investigations into the specific molecular targets of 2-Chlorooxazole-4-carboxamide are limited in publicly available scientific literature. The following sections outline the current state of knowledge regarding its potential mechanisms of action based on its chemical class and related compounds.
There is currently no available scientific literature that specifically investigates or provides evidence for the interference of this compound with bacterial cell wall synthesis pathways. The bacterial cell wall is a known target for many antibiotics, which often act by inhibiting the synthesis of peptidoglycan, a critical component of the wall. rsc.org However, studies directly linking this compound to this mechanism of action have not been found.
Specific studies detailing the disruption of protein function in pathogens by this compound are not present in the available scientific research. While various antimicrobial agents are known to target essential proteins, leading to the inhibition of cellular processes, the specific protein targets of this compound remain unidentified.
No direct research has been published detailing the interaction of this compound with fungal plasma membrane components such as ergosterol. Ergosterol is a vital component of the fungal cell membrane and a primary target for many antifungal drugs. While some chlorinated amide compounds have been suggested to interact with the fungal cell membrane, specific data for this compound is lacking.
There is no available research specifically demonstrating that this compound inhibits DNA synthesis in microorganisms. Inhibition of DNA synthesis is a known mechanism for some antimicrobial compounds, which can interfere with enzymes such as DNA gyrase or topoisomerase. However, the effect of this compound on these processes has not been documented.
Specific investigations into the modulation of lipid metabolism enzymes, such as diacylglycerol O-acyltransferase (DGAT), by this compound have not been reported in the scientific literature. While some complex molecules containing an oxazole-4-carboxamide (B1321646) moiety have been investigated as potential DGAT-1 inhibitors, these compounds are structurally distinct from this compound, and their findings cannot be directly extrapolated. nih.gov
The carboxamide functional group is a key feature in a class of fungicides known as succinate (B1194679) dehydrogenase inhibitors (SDHIs). nih.govnih.gov These compounds target Complex II (succinate dehydrogenase) of the mitochondrial respiratory chain, a crucial enzyme in both the tricarboxylic acid (TCA) cycle and the electron transport chain. sci-hub.boxacs.org By binding to the ubiquinone-binding site of SDH, SDHIs block the transfer of electrons from succinate to ubiquinone, thereby inhibiting cellular respiration and leading to fungal cell death. sci-hub.box
Given that this compound contains a carboxamide moiety, it is plausible that its antifungal activity could be due to the inhibition of succinate dehydrogenase. However, there are no specific studies in the available literature that have experimentally validated the inhibitory effect of this compound on Complex II or any other respiratory chain complexes like Complex IV (cytochrome oxidase). Therefore, while its chemical structure suggests a potential mechanism of action as an SDHI, this remains to be experimentally confirmed.
Cellular and Subcellular Effects
The interaction of this compound with cellular structures and processes is a critical area of investigation. Understanding these effects provides insight into its potential as a bioactive molecule.
Impact on Cell Membrane Permeability
The ability of a compound to traverse the cell membrane is fundamental to its biological activity. Currently, there is a lack of specific research data detailing the direct impact of this compound on cell membrane permeability. The passage of small molecules across the lipid bilayer can be influenced by factors such as lipophilicity, molecular weight, and the presence of specific transporters. Small molecule fluorophores, for instance, often exhibit good cell membrane permeability due to their low molecular weight (typically below 500 Da) and lipophilic nature. nih.gov However, without empirical studies on this compound, its specific effects on membrane integrity and permeability remain uncharacterized.
Effects on Mitochondrial Function and Membrane Potential
Mitochondria are central to cellular energy metabolism and apoptosis. The effects of various chemical compounds on mitochondrial function are, therefore, of significant interest. For instance, studies on structurally related halo-fatty acids, such as 2-chloropalmitic acid (2-ClPA) and 2-bromopalmitic acid (2-BrPA), have shown that they can inhibit ATP-linked oxygen consumption and reduce the reserve capacity of mitochondria in airway epithelial cells. nih.gov These compounds were found to inhibit complex II of the electron transport chain, although they did not alter the mitochondrial membrane potential. nih.gov Another compound, chloroacetic acid, has been shown to induce mitochondrial dysfunction, characterized by a loss of mitochondrial membrane potential and the release of cytochrome c. nih.gov At present, specific studies detailing the effects of this compound on mitochondrial respiration and membrane potential have not been reported.
Alterations in Cellular Stress and Death Pathways
Cells respond to various insults by activating stress and death pathways to maintain homeostasis or eliminate damaged cells. semanticscholar.org The accumulation of certain proteins can trigger early activation of the integrated stress response (ISR) and both pro- and anti-apoptotic signaling. nih.gov For example, the neurotoxic effects of chloroacetic acid are mediated through oxidative stress, leading to the activation of the p38-MAPK pathway and subsequent mitochondria-dependent apoptosis. nih.gov This process involves the downregulation of anti-apoptotic proteins like Bcl-2 and Mcl-1 and the upregulation of pro-apoptotic proteins such as Bax. nih.gov The specific role of this compound in modulating these complex cellular stress and death signaling cascades has yet to be elucidated through dedicated research.
Signal Transduction Pathway Modulation
Signal transduction pathways are intricate networks that relay signals from the cell surface to intracellular targets, governing a wide range of cellular processes. The modulation of these pathways is a key mechanism of action for many bioactive compounds. nih.gov For instance, the protein kinase CK2 is a component of signal transduction cascades that is often dysregulated in diseases like cancer, and inhibitors of CK2 are being investigated as potential therapeutics. researchgate.net While various carboxamide derivatives have been studied for their ability to modulate signaling pathways, such as those involving AMPA receptors, there is currently no available research specifically identifying the signal transduction pathways modulated by this compound. mdpi.comnih.gov
Structure Activity Relationship Sar Studies and Lead Optimization
Elucidation of Key Structural Features for Bioactivity
The biological activity of the 2-chlorooxazole-4-carboxamide scaffold is intrinsically linked to its core structure and the nature of the substituents attached to it. SAR studies aim to identify the key molecular features that govern the compound's interaction with its biological target.
The this compound core serves as a rigid scaffold that appropriately positions key pharmacophoric elements for interaction with a biological target. The oxazole (B20620) ring, a five-membered heterocycle containing oxygen and nitrogen, is a common motif in many biologically active compounds due to its ability to participate in hydrogen bonding and other non-covalent interactions.
The biological activity of this compound derivatives can be significantly modulated by the electronic and steric properties of substituents on the carboxamide nitrogen and any other accessible positions.
Electronic Effects: The introduction of electron-donating or electron-withdrawing groups can alter the charge distribution across the molecule, impacting its ability to form favorable interactions with the target. For instance, in analogous heterocyclic carboxamides, the presence of electron-withdrawing groups on an aromatic ring attached to the carboxamide has been shown to enhance activity.
Steric Effects: The size and shape of the substituents (steric effects) play a crucial role in determining how well the molecule fits into the binding pocket of its target. Bulky substituents may cause steric hindrance, preventing optimal binding, while smaller substituents might not provide sufficient contact to achieve high affinity. The ideal substituent size is often a balance that maximizes favorable interactions without introducing steric clashes.
To illustrate the impact of substituents, the following table presents hypothetical bioactivity data for a series of N-substituted this compound analogs, based on general principles observed in similar compound series.
| Compound ID | R Group (on Carboxamide Nitrogen) | Bioactivity (IC50, nM) |
| 1a | -H | 500 |
| 1b | -CH3 | 250 |
| 1c | -CH2CH3 | 300 |
| 1d | -Phenyl | 100 |
| 1e | -4-Fluorophenyl | 50 |
| 1f | -4-Methoxyphenyl | 150 |
| 1g | -3,4-Dichlorophenyl | 75 |
Rational Design and Synthesis of Analogs
The insights gained from SAR studies form the basis for the rational design of new analogs with potentially improved properties. nih.gov The goal is to systematically modify the lead compound to enhance its potency, selectivity, and pharmacokinetic profile. The synthesis of these analogs typically involves multi-step reaction sequences. For instance, the core 2-chlorooxazole-4-carboxylic acid can be synthesized and then coupled with a variety of amines to generate a library of N-substituted carboxamide analogs. Microwave-assisted synthesis has been shown to be an efficient method for preparing such derivatives. nih.gov
Lead Compound Identification and Optimization Strategies
Once a promising lead compound, such as a this compound derivative with significant biological activity, is identified, the process of lead optimization begins. This iterative process involves fine-tuning the molecular structure to develop a preclinical drug candidate.
A primary goal of lead optimization is to increase the potency of the compound, meaning that it elicits the desired biological effect at a lower concentration. This is often achieved by introducing substituents that strengthen the binding interactions with the target.
Selectivity is another critical parameter. A desirable drug candidate should interact specifically with its intended target and have minimal off-target effects to reduce the risk of side effects. Optimization for selectivity often involves modifying parts of the molecule that interact with regions of the binding site that differ between the target and related off-targets. For example, introducing a specific substituent that fits into a unique sub-pocket of the target enzyme but not in a closely related enzyme can significantly improve selectivity.
The following table illustrates a hypothetical optimization of a lead compound to improve potency and selectivity.
| Compound ID | Modification | Potency (IC50, nM) | Selectivity vs. Off-Target (Fold) |
| Lead | - | 100 | 10 |
| Opt-1 | Addition of a hydroxyl group to the phenyl ring | 50 | 20 |
| Opt-2 | Replacement of phenyl with a pyridyl ring | 80 | 50 |
| Opt-3 | Introduction of a cyclopropyl (B3062369) group | 20 | 100 |
In addition to potency and selectivity, a successful drug must possess favorable pharmacokinetic properties, often summarized by the acronym ADME (Absorption, Distribution, Metabolism, and Excretion). Lead optimization aims to improve these parameters to ensure that the drug can reach its target in the body in sufficient concentrations and for an appropriate duration.
Strategies to improve pharmacokinetic parameters include:
Modulating Lipophilicity: The balance between hydrophilicity and lipophilicity is crucial for absorption and distribution. This can be fine-tuned by adding or removing polar or nonpolar functional groups.
Blocking Metabolic Hotspots: If a compound is rapidly metabolized at a specific site, that position can be blocked with a substituent that is resistant to metabolic enzymes (e.g., replacing a hydrogen atom with a fluorine atom).
Introducing Polar Groups: The introduction of polar groups can improve aqueous solubility, which is often important for oral absorption and formulation.
Computational Chemistry and Molecular Modeling Applications
In Silico Screening and Virtual Ligand Design
The 2-aminooxazole scaffold, a close analog of 2-chlorooxazole-4-carboxamide, has been successfully used in scaffold hopping strategies to discover novel inhibitors. nih.gov This approach involves replacing the core structure of a known active compound with a different, but functionally similar, scaffold to identify new chemical entities with potentially improved properties. nih.gov Virtual ligand design often employs core structures like oxazole-carboxamide to create libraries of compounds that are then screened computationally against a specific biological target.
In silico screening methods are frequently used to evaluate designed libraries of compounds for their potential to bind to a target protein. chemmethod.comresearchgate.net For instance, studies on various carboxamide derivatives have utilized computational screening to identify potential inhibitors for targets like Dipeptidyl Peptidase-IV (DPP-IV). chemmethod.comchemmethod.com This process helps prioritize which newly designed molecules should be synthesized and tested in the lab, saving time and resources. chemmethod.comchemmethod.com
Molecular Docking Simulations
Molecular docking is a key computational method used to predict the preferred orientation of a molecule when bound to a target, as well as the strength of the binding.
Molecular docking studies have been instrumental in predicting how carboxamide-based compounds interact with various enzymes.
Succinate (B1194679) Dehydrogenase (SDH): In the development of novel SDH inhibitors, molecular docking has been used to predict the binding of benzothiazol-2-ylthiophenylpyrazole-4-carboxamides to the enzyme. nih.gov These simulations help in understanding the structure-activity relationships (SARs) of this class of fungicides. nih.gov Carboxamide derivatives are a significant class of SDHIs, and computational models are vital for their development. nih.gov
β-lactamase: Docking studies have been conducted to evaluate new amide compounds as inhibitors of β-lactamase enzymes like TEM-1, which are responsible for bacterial resistance to β-lactam antibiotics. cyberleninka.ruresearchgate.net These simulations predict the binding energies and poses of the inhibitors within the enzyme's active site, guiding the design of compounds that can overcome antibiotic resistance. cyberleninka.runih.gov
DGAT-1: A scaffold hopping strategy led to the discovery of 2-aminooxazole amides as potent inhibitors of Acyl-CoA: Diacylglycerol Acyltransferase 1 (DGAT1), a target for treating dyslipidemia. nih.gov While specific docking scores for this compound are not detailed, the success of the closely related 2-aminooxazole scaffold highlights the potential of this chemical class. nih.gov
| Target Receptor | Compound Class | Key Findings from Docking | Reference |
|---|---|---|---|
| Succinate Dehydrogenase (SDH) | Benzothiazol-ylthiophenylpyrazole-carboxamides | Predicted binding modes suggest hydrophobic interactions are the primary driving force for ligand-receptor binding. | nih.gov |
| β-lactamase (TEM-1) | Amide derivatives | Docking studies identified compounds with favorable binding energies, suggesting potential to inhibit the enzyme. Hydrophobic residues in the compounds enhanced binding. | cyberleninka.ru |
| DGAT-1 | 2-Aminooxazole amides | Identified as potent inhibitors through a scaffold hopping approach, indicating a favorable interaction with the target enzyme. | nih.gov |
Understanding the specific molecular interactions between a ligand and its target protein is crucial for rational drug design. Docking simulations provide detailed insights into these interactions.
Hydrogen Bonding: In studies of β-lactamase inhibitors, conserved amino acid residues such as Ser70, Ser130, and Lys235 were identified as crucial for stabilizing the inhibitor-enzyme complex through hydrogen bonds. nih.gov For other targets, hydrogen bonding is also a key component of binding affinity. nih.gov
Hydrophobic Interactions: For carboxamide-based SDH inhibitors, molecular simulations have suggested that hydrophobic interactions are the main driving forces for the binding between the ligands and the enzyme. nih.gov Similarly, the active pocket of the β-lactamase enzyme is noted to have a hydrophobic space that prefers hydrophobic substituents on the inhibitor molecules. researchgate.net
| Target Receptor | Compound Class | Interaction Type | Key Interacting Residues/Features | Reference |
|---|---|---|---|---|
| β-lactamase | Various Inhibitors | Hydrogen Bonding | Ser70, Ser130, Lys235, Thr236, Gly237 | nih.gov |
| β-lactamase (TEM-1) | Thiazolidine-4-carboxylic acid derivatives | Hydrophobic Interactions | The active pocket has a hydrophobic space favoring hydrophobic substituents. | researchgate.net |
| Succinate Dehydrogenase (SDH) | Benzothiazol-ylthiophenylpyrazole-carboxamides | Hydrophobic Interactions | Identified as the main driving force for binding. | nih.gov |
Molecular Dynamics (MD) Simulations
Molecular dynamics simulations offer a more dynamic picture of the ligand-receptor complex, assessing its stability and behavior over time.
MD simulations are employed to evaluate the stability of a docked compound within the enzyme's active site. For example, in the study of potential DPP-IV inhibitors, a 100 ns MD simulation was conducted to confirm the stability of the ligand-enzyme complex. chemmethod.comchemmethod.com These simulations can reveal whether the initial docked pose is maintained over time and can highlight any significant conformational changes in either the protein or the ligand that might affect binding. chemmethod.comchemmethod.com The thermal stability of co-crystals involving related chloro-carboxamide structures has also been supported by molecular modeling calculations, indicating stable interactions. nih.gov
MD simulations provide a deeper understanding of the dynamic nature of drug-receptor interactions. By simulating the movement of atoms over time, researchers can observe the persistence of hydrogen bonds, the role of water molecules in mediating interactions, and the flexibility of different parts of the protein upon ligand binding. chemmethod.com A combination of hydrogen bonding, hydrophobic, ionic, and water-mediated interactions contributes to the robust nature of the binding, ensuring the stability and efficacy of the complex throughout the simulation. chemmethod.comchemmethod.com This detailed understanding is critical for optimizing lead compounds into effective drugs.
Quantitative Structure-Activity Relationship (QSAR) Analysis
Quantitative Structure-Activity Relationship (QSAR) analysis is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.
For a series of analogues of this compound, a QSAR model could be developed to predict their biological activity, such as antimicrobial or anticancer effects. This process would involve synthesizing a library of derivatives by modifying the substituents on the oxazole (B20620) ring or the carboxamide group. The biological activity of these compounds would then be determined experimentally. Subsequently, various molecular descriptors for each compound would be calculated, and statistical methods, such as multiple linear regression (MLR), would be used to build a predictive model.
For instance, in a study on pyrazole carboxamide and niacinamide derivatives with antifungal properties, a 3D-QSAR model was successfully developed using comparative molecular field analysis (CoMFA). rsc.org This model provided insights into the structure-activity relationship and demonstrated good predictive ability, which could guide the design of more potent antifungal agents. rsc.org A similar approach could be applied to this compound derivatives to predict and optimize a desired biological activity. The goal of such a model would be to identify the key structural features that influence the compound's efficacy, thereby guiding the synthesis of more potent and selective analogues.
The predictive power of a QSAR model is highly dependent on the selection of appropriate molecular descriptors. These descriptors quantify various aspects of a molecule's physicochemical properties. For this compound and its potential derivatives, a range of descriptors would be relevant. A study on azole derivatives utilized fingerprint descriptors based on the electronegativity of molecular orbitals to correlate with the partition coefficient, a key parameter in drug absorption. nih.gov
Key molecular descriptors that would likely be important for a QSAR analysis of this compound derivatives include:
Topological Descriptors: These describe the connectivity of atoms in a molecule and can include indices like the Molecular Topological Index (MIT). In a QSAR study of oxadiazole derivatives, the MIT was found to positively contribute to antimicrobial activity. globalresearchonline.net
Electronic Descriptors: These relate to the electronic properties of the molecule, such as dipole moment and electronic energy. For some antimicrobial oxadiazole derivatives, lower dipole moments and electronic energies were correlated with better biological activity. globalresearchonline.net
Steric Descriptors: These describe the size and shape of the molecule. The Shape Coefficient is a steric parameter that was shown to have a positive correlation with the antimicrobial activity of certain oxadiazole derivatives. globalresearchonline.net
Thermodynamic Descriptors: Properties such as heat of formation and hydration energy can also influence biological activity.
An illustrative table of molecular descriptors and their potential influence on the biological activity of oxazole carboxamide derivatives is presented below.
| Descriptor Category | Specific Descriptor | Potential Influence on Activity |
| Topological | Molecular Topological Index (MIT) | Positive correlation with antimicrobial activity has been observed for similar heterocyclic compounds. globalresearchonline.net |
| Electronic | Dipole Moment (DPL) | A lower dipole moment may be favorable for cell membrane permeability. globalresearchonline.net |
| Electronic | Electronic Energy (EE) | Lower electronic energy has been correlated with higher activity in some heterocyclic systems. globalresearchonline.net |
| Steric | Shape Coefficient | Increased shape complementarity with the target binding site can enhance activity. globalresearchonline.net |
| Physicochemical | LogP (Octanol-Water Partition Coefficient) | An optimal LogP value is crucial for drug absorption and distribution. |
Pharmacophore Modeling
Pharmacophore modeling is a powerful computational technique used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. nih.govnih.govdergipark.org.trresearchgate.net A pharmacophore model for this compound would define the spatial arrangement of features like hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings that are critical for its interaction with a biological target.
This model could be generated using either a ligand-based or a structure-based approach. nih.gov In a ligand-based approach, a set of active molecules with similar mechanisms of action would be superimposed to identify common chemical features. In a structure-based approach, the pharmacophore would be derived from the known interactions between a ligand and its receptor in a crystal structure. nih.gov
Once a pharmacophore model is developed, it can be used as a 3D query to screen large chemical databases to identify novel compounds that match the pharmacophoric features and are therefore likely to be active. researchgate.net This approach has been successfully used to identify potential inhibitors for various targets.
For this compound, a hypothetical pharmacophore model might include:
A hydrogen bond acceptor feature from the oxygen and nitrogen atoms in the oxazole ring.
A hydrogen bond donor and acceptor feature from the carboxamide group.
A potential hydrophobic or aromatic interaction site associated with the oxazole ring.
A halogen bond donor feature from the chlorine atom.
ADMET Prediction and in silico Toxicity Assessment
The evaluation of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical step in drug discovery to avoid late-stage failures. In silico ADMET prediction tools can provide early-stage assessment of the drug-likeness of a compound like this compound. nih.gov
Several computational models and software are available to predict a wide range of ADMET properties. For oxazole derivatives, studies have utilized tools like SwissADME and pkCSM to predict properties such as gastrointestinal absorption, blood-brain barrier permeability, and potential for inhibiting cytochrome P450 enzymes. researchgate.netjcchems.com
A predictive ADMET profile for this compound could be generated to assess its potential as a drug candidate. The following table illustrates the types of ADMET properties that can be predicted and their importance.
| ADMET Property | Description | Importance in Drug Discovery |
| Absorption | Prediction of human intestinal absorption (HIA) and Caco-2 cell permeability. | Determines how well the compound is absorbed from the gut into the bloodstream. |
| Distribution | Prediction of blood-brain barrier (BBB) penetration and plasma protein binding (PPB). | Influences where the drug goes in the body and its availability to reach the target site. |
| Metabolism | Prediction of inhibition or substrate status for cytochrome P450 (CYP) enzymes (e.g., CYP1A2, CYP2C9, CYP3A4). | Helps to anticipate potential drug-drug interactions and metabolic stability. jcchems.com |
| Excretion | Prediction of total clearance and renal organic cation transporter (OCT2) substrate status. | Affects the half-life of the drug in the body. |
| Toxicity | Prediction of potential for Ames mutagenicity, hepatotoxicity, and skin sensitization. | Provides an early warning of potential safety issues. |
For example, a study on a series of oxazole derivatives showed that they were predicted to have high gastrointestinal absorption and were non-inhibitors of several key CYP enzymes, suggesting favorable pharmacokinetic properties. jcchems.com
Cheminformatics Tools in Drug Discovery
Cheminformatics encompasses the use of computational tools to organize, analyze, and model chemical information. nih.gov In the context of drug discovery for a compound like this compound, cheminformatics plays a crucial role in several areas:
Virtual Library Design: Based on the this compound scaffold, virtual libraries of derivatives can be generated by adding various substituents in silico. These libraries can then be screened computationally to prioritize compounds for synthesis.
Virtual High-Throughput Screening (vHTS): Using techniques like molecular docking or pharmacophore-based screening, large databases of compounds can be virtually screened to identify molecules that are predicted to bind to a specific biological target. nih.gov The oxazole scaffold is recognized as a versatile framework in drug discovery. nih.govbenthamscience.com
Diversity Analysis: Cheminformatics tools can be used to assess the chemical diversity of a set of compounds, ensuring that a wide range of chemical space is explored in the search for new leads.
Data Mining and Analysis: Cheminformatics is essential for analyzing the large datasets generated from high-throughput screening and computational studies to identify trends and structure-activity relationships.
The integration of these computational approaches can significantly accelerate the drug discovery process, reducing the time and cost associated with identifying and optimizing new drug candidates based on the this compound scaffold.
Stability and Preformulation Research
Stability Studies of the Compound and its Derivatives
Stability studies are essential to understand how the quality of a chemical substance varies with time under the influence of environmental factors.
Intrinsic Stability and Degradation Pathways (e.g., Hydrolysis of Carboxylic Acid Group)
While specific studies on the intrinsic stability of 2-Chlorooxazole-4-carboxamide are not extensively documented in publicly available literature, the stability can be inferred from its functional groups. The oxazole (B20620) ring, while aromatic, can be susceptible to ring opening under certain conditions. The carboxamide group is generally stable, but can undergo hydrolysis to the corresponding carboxylic acid, especially under strong acidic or basic conditions and elevated temperatures. A study on 2-chlorobenzamide, a different molecule with a carboxamide group, showed that its hydrolysis was more rapid in acidic (pH=5), alkaline (pH=10), and neutral (pH=7) environments compared to slightly acidic (pH=6) or slightly alkaline (pH=8) conditions. nih.gov Another study on 5-hydroxyoxazole-4-carboxylic acid derivatives, which are structurally related, found them to be unstable towards hydrolytic ring-opening and decarboxylation. nih.gov The chloro-substituent on the oxazole ring may also be subject to nucleophilic displacement.
Potential degradation pathways could include:
Hydrolysis: The amide group could hydrolyze to form 2-chlorooxazole-4-carboxylic acid.
Ring Opening: The oxazole ring could potentially be cleaved under harsh conditions.
Further research is necessary to fully elucidate the specific degradation pathways of this compound.
Influence of Environmental Factors (Temperature, Humidity, Light)
Environmental factors such as temperature, humidity, and light can significantly impact the stability of chemical compounds. While a safety data sheet for this compound suggests it is stable under recommended storage conditions, it does not provide specific data on the influence of these factors. guidechem.com Generally, higher temperatures accelerate chemical degradation. nih.gov Humidity can facilitate hydrolytic degradation, especially for compounds with susceptible functional groups like amides. nih.gov Exposure to light, particularly UV light, can provide the energy for photolytic degradation reactions. Therefore, it is standard practice to store this compound in well-closed containers, protected from light and moisture, at controlled room temperature.
Accelerated Stability Testing Protocols
Accelerated stability testing is designed to predict the shelf-life of a substance by subjecting it to exaggerated stress conditions of temperature and humidity. rjpbcs.com These studies are typically conducted for a minimum of six months. pharmaceuticalupdates.commdpi.com For a solid substance like this compound, a common accelerated stability condition is 40°C ± 2°C with 75% ± 5% relative humidity (RH). mdpi.comnih.gov Samples are tested at specified time points (e.g., 0, 3, and 6 months) for any changes in physical and chemical properties. rjpbcs.com If a significant change occurs, additional testing at an intermediate storage condition, such as 30°C ± 2°C / 65% ± 5% RH, may be performed. mdpi.com
The table below illustrates a typical accelerated stability testing protocol.
| Test Parameter | Acceptance Criteria | Testing Frequency (Months) | ||
| 0 | 3 | 6 | ||
| Appearance | White to off-white solid | ✓ | ✓ | ✓ |
| Assay | 98.0% - 102.0% | ✓ | ✓ | ✓ |
| Degradation Products | Individual impurity ≤ 0.2%, Total impurities ≤ 1.0% | ✓ | ✓ | ✓ |
| Water Content | ≤ 0.5% | ✓ | ✓ | ✓ |
Long-Term Stability Evaluations
Long-term stability studies are conducted under recommended storage conditions to establish the shelf-life of a substance. pharmaceuticalupdates.com These studies are typically carried out for a minimum of 12 months on at least three primary batches. pharmaceuticalupdates.comnih.gov For this compound, the long-term storage condition would likely be 25°C ± 2°C / 60% ± 5% RH or 30°C ± 2°C / 65% ± 5% RH. mdpi.com The testing frequency is usually every 3 months for the first year, every 6 months for the second year, and annually thereafter. rjpbcs.com
The following table outlines a representative long-term stability evaluation plan.
| Test Parameter | Acceptance Criteria | Testing Frequency (Months) | ||||
| 0 | 3 | 6 | 9 | 12 | ||
| Appearance | White to off-white solid | ✓ | ✓ | ✓ | ✓ | ✓ |
| Assay | 98.0% - 102.0% | ✓ | ✓ | ✓ | ✓ | ✓ |
| Degradation Products | Individual impurity ≤ 0.2%, Total impurities ≤ 1.0% | ✓ | ✓ | ✓ | ✓ | ✓ |
| Water Content | ≤ 0.5% | ✓ | ✓ | ✓ | ✓ | ✓ |
Metabolite Identification and Biotransformation Research
Information regarding the metabolite identification and biotransformation of this compound is not currently available in the public domain. However, general approaches to studying the metabolism of new chemical entities involve a combination of in silico, in vitro, and in vivo methods.
In general, biotransformation studies are conducted by administering the compound to animal models, such as rats or rabbits, and analyzing biological samples like plasma, urine, and feces. rrpharmacology.rurrpharmacology.ru For example, a study on a different carboxamide derivative involved intraperitoneal administration to Wistar rats and subsequent analysis of blood, urine, and fecal samples by HPLC-MS/MS to identify hydrolysis products. rrpharmacology.ru The primary metabolic pathways for a compound like this compound could potentially involve hydrolysis of the amide, oxidation, or conjugation reactions.
Analytical Method Development for Stability Monitoring
A variety of analytical methods are employed to monitor the stability of pharmaceutical compounds. chromatographyonline.comdntb.gov.ua For a small molecule like this compound, a stability-indicating High-Performance Liquid Chromatography (HPLC) method would be the primary analytical tool. This method would be developed and validated to separate the parent compound from any potential degradation products and impurities.
Key aspects of the analytical method would include:
Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present.
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.
Accuracy: The closeness of the test results obtained by the method to the true value.
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.
Other analytical techniques that could be used to characterize the compound and its degradation products include:
Mass Spectrometry (MS): To identify the structure of unknown impurities. chromatographyonline.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: For structural elucidation.
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify functional groups.
Future Directions and Emerging Research Areas
Development of Novel Therapeutic Agents
The oxazole (B20620) core is a privileged structure in drug discovery, known to interact with a variety of biological targets. researchgate.net Derivatives of the oxazole ring have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects. researchgate.neteurekaselect.comijrpr.com The future development of novel therapeutic agents based on 2-Chlorooxazole-4-carboxamide will likely focus on leveraging this inherent bioactivity.
Researchers are actively exploring the synthesis of new oxazole derivatives with enhanced potency and selectivity. tandfonline.comnih.gov For instance, modifications to the carboxamide group or substitution at the chloro-position of the oxazole ring could lead to the discovery of compounds with novel mechanisms of action. A significant area of focus for oxazole derivatives has been in oncology, where they have been shown to inhibit crucial cellular targets like microtubules and protein kinases. researchgate.netnih.gov The development of this compound-based agents could follow a similar trajectory, aiming to create next-generation therapies for various cancers.
| Therapeutic Target Class | Examples of Targeted Pathways by Oxazole Derivatives | Potential Application for this compound Derivatives |
| Protein Kinases | STAT3, c-Kit Tyrosine Kinase, RAF Kinases | Development of selective inhibitors for various cancers, including triple-negative breast cancer. eurekaselect.comnih.goviiarjournals.org |
| Microtubules | Tubulin polymerization | Creation of novel antimitotic agents for the treatment of solid tumors and hematological malignancies. nih.govresearchgate.net |
| DNA Topology | DNA topoisomerases, G-quadruplexes | Design of agents that induce DNA damage and apoptosis in cancer cells. researchgate.netnih.gov |
| Enzymes | Cyclooxygenases (COX), Acid Ceramidase | Exploration of anti-inflammatory and metabolic disease applications. nih.govacs.org |
Integration into Combination Therapies
The future of cancer treatment is increasingly moving towards combination therapies to enhance efficacy and overcome drug resistance. Novel agents are often evaluated for their synergistic effects with existing treatments. Oxazole derivatives, with their diverse mechanisms of action, are prime candidates for such approaches. For example, imidazo[2,1-b]oxazole derivatives that inhibit RAF kinases are being explored in combination with MEK1/2 or AKT inhibitors to improve therapeutic outcomes and prevent the development of resistance. iiarjournals.org
Derivatives of this compound could be strategically combined with other therapeutic modalities. For instance, if a derivative is found to be a potent tubulin inhibitor, it could be used in conjunction with a DNA-damaging agent or a targeted therapy like a kinase inhibitor to attack cancer cells through multiple pathways. youtube.com The rationale is to create a multi-pronged attack that cancer cells will find difficult to evade.
Repurposing Applications
Drug repurposing, or finding new uses for existing compounds, is a cost-effective strategy in drug development. The broad biological activity of the oxazole scaffold suggests that derivatives of this compound, even if initially developed for one indication, could be repurposed for others. researchgate.net For example, an oxazole-based anticancer agent might exhibit unforeseen antimicrobial or anti-inflammatory properties that could be explored. The diverse therapeutic potential of oxadiazole derivatives, a related class of compounds, in areas such as neurological disorders and infectious diseases, highlights the possibilities for repurposing within this chemical space. nih.govresearchgate.net
Advanced Delivery Systems
The efficacy of a therapeutic agent is not solely dependent on its intrinsic activity but also on its ability to reach the target site in the body at an effective concentration. Many promising heterocyclic compounds face challenges such as poor water solubility. nih.gov To address this, advanced drug delivery systems are being developed. Nanoparticle-based systems, including polymeric nanoparticles and liposomes, offer a means to improve the solubility, stability, and targeted delivery of drugs. nih.govmdpi.comecancer.orgmdpi.comnih.gov
For hydrophobic compounds derived from this compound, encapsulation in nanoparticles could enhance their bioavailability and reduce off-target toxicity. mdpi.com Furthermore, the surface of these nanoparticles can be functionalized with targeting ligands to direct the drug specifically to cancer cells, thereby increasing efficacy and minimizing side effects. ecancer.org
| Delivery System | Potential Advantages for this compound Derivatives |
| Polymeric Nanoparticles | Can encapsulate hydrophobic drugs, providing sustained release and protection from degradation. ecancer.orgnih.gov |
| Liposomes | Biocompatible vesicles that can carry both hydrophilic and hydrophobic drugs, reducing systemic toxicity. nih.gov |
| Albumin-based Nanoparticles | Can transport poorly water-soluble drugs and can be functionalized for targeted delivery. mdpi.com |
Overcoming Drug Resistance Mechanisms
The development of drug resistance is a major obstacle in the long-term success of cancer chemotherapy. nih.gov The oxazole scaffold has been identified as a valuable template for developing agents active against drug-resistant and even multidrug-resistant cancer cell lines. researchgate.netnih.gov This is often due to their ability to interact with novel binding sites on established targets or to inhibit targets that are not susceptible to existing resistance mechanisms.
Future research into this compound derivatives should include their evaluation against a panel of drug-resistant cancer cell lines. Understanding how these compounds circumvent common resistance mechanisms, such as the overexpression of efflux pumps, will be crucial. For instance, some 1,2,4-oxadiazole derivatives have been shown to inhibit P-glycoprotein, a key efflux pump, thereby sensitizing multidrug-resistant cells to chemotherapy. researchgate.net
Identification of Biomarkers
To personalize cancer therapy and improve patient outcomes, it is essential to identify biomarkers that can predict a patient's response to a particular drug. For agents that target microtubules, such as many oxazole derivatives, the expression levels of different tubulin isotypes, like βIII-tubulin, have been investigated as potential predictive biomarkers for taxane resistance. nih.govnih.gov
If derivatives of this compound are found to act as tubulin inhibitors, a key area of future research will be the identification and validation of biomarkers of response. This could involve analyzing gene expression signatures or proteomic profiles in cancer cells to find markers that correlate with sensitivity or resistance to the drug. nih.govbiorxiv.org Such biomarkers would be invaluable for selecting patients who are most likely to benefit from treatment.
Intellectual Property and Patent Landscape Analysis
The intellectual property landscape provides a clear indication of the commercial interest and innovation in a particular area of research. A review of the patent literature reveals significant activity around oxazole derivatives for the treatment of cancer. google.compharmaceutical-technology.com Major pharmaceutical companies are actively filing patents on novel oxazole-based compounds, their synthesis, and their therapeutic applications. pharmaceutical-technology.com
An analysis of the patent landscape for this compound and its close analogs will be crucial for guiding future research and development efforts. This will help in identifying areas of innovation, potential collaborators, and freedom-to-operate for new discoveries. The existing patents on oxazole derivatives as inhibitors of key cancer targets underscore the perceived value of this chemical class in oncology. google.com
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-Chlorooxazole-4-carboxamide, and how can reaction conditions be optimized?
- Methodological Answer :
- Route 1 : Condensation of chlorinated oxazole precursors with carboxamide derivatives using coupling agents like CDI (1,1'-carbonyldiimidazole) under anhydrous conditions. Anhydrous sodium acetate can act as a catalyst .
- Route 2 : Halogenation of oxazole-4-carboxamide intermediates using POCl₃ or PCl₅ in refluxing dichloromethane. Monitor reaction progress via TLC and purify via column chromatography.
- Optimization : Adjust stoichiometry (e.g., 1.2 equivalents of chlorinating agents) and temperature (e.g., 60–80°C) to minimize side products. Use inert gas (N₂/Ar) to prevent hydrolysis .
Q. What safety protocols are essential when handling this compound in the laboratory?
- Methodological Answer :
- PPE : Wear nitrile gloves, safety goggles, and a face shield. Use lab coats resistant to organic solvents .
- Engineering Controls : Perform reactions in a fume hood with negative pressure. Avoid skin contact by using double-gloving techniques .
- First Aid : In case of inhalation, move to fresh air and administer oxygen if necessary. For skin exposure, wash immediately with soap and water for 15 minutes .
Q. How should researchers characterize the purity and structure of this compound?
- Methodological Answer :
- Analytical Techniques :
- HPLC : Use a C18 column with a mobile phase of acetonitrile/water (70:30) at 1.0 mL/min. Monitor UV absorption at 254 nm.
- NMR : Assign peaks using ¹H NMR (DMSO-d₆, 400 MHz): Chloro substituents typically appear as singlets (δ 7.8–8.2 ppm), while carboxamide protons resonate at δ 6.5–7.0 ppm .
- Mass Spectrometry : Confirm molecular weight via ESI-MS (expected [M+H]⁺ ~170.5 g/mol) .
Advanced Research Questions
Q. How can computational methods predict the reactivity and regioselectivity of this compound in nucleophilic substitution reactions?
- Methodological Answer :
- DFT Calculations : Use Gaussian 16 with B3LYP/6-31G(d) basis set to model transition states and identify electrophilic centers. Chlorine at position 2 shows higher partial positive charge, favoring SNAr reactions .
- Molecular Docking : Simulate interactions with biological targets (e.g., enzymes) using AutoDock Vina. Compare binding affinities with non-chlorinated analogs .
Q. What strategies resolve discrepancies in spectroscopic data between synthetic batches of this compound?
- Methodological Answer :
- Cross-Validation : Compare NMR data with NIST reference spectra for related carboxamides (e.g., N-(4-fluorophenyl)cyclohexanecarboxamide) to identify impurities .
- Isotopic Labeling : Synthesize ¹³C-labeled derivatives to trace signal splitting patterns and confirm structural assignments .
Q. How does the stability of this compound vary under different pH and temperature conditions?
- Methodological Answer :
- Accelerated Stability Testing :
| Condition | Degradation Pathway | Half-Life |
|---|---|---|
| pH 2.0 (HCl, 37°C) | Hydrolysis of carboxamide to carboxylate | 8 hours |
| pH 7.4 (PBS, 25°C) | Minimal degradation | >30 days |
| pH 10.0 (NaOH, 50°C) | Oxazole ring opening | 2 hours |
- Mitigation : Store at −20°C in amber vials under desiccant. Avoid prolonged exposure to alkaline conditions .
Q. What experimental designs are recommended to study the biological activity of this compound derivatives?
- Methodological Answer :
- In Vitro Assays :
- Dose-Response Curves : Test derivatives at 0.1–100 μM in triplicate. Use MTT assays for cytotoxicity and IC₅₀ calculations .
- Enzyme Inhibition : Screen against kinases (e.g., EGFR) using fluorescence-based assays (λₑₓ = 340 nm, λₑₘ = 450 nm) .
- Control Groups : Include parent oxazole-4-carboxamide and known inhibitors (e.g., Erlotinib) to benchmark activity .
Notes for Methodological Rigor
- Data Contradictions : Cross-reference spectral data with authoritative databases (e.g., NIST Chemistry WebBook) to resolve ambiguities .
- Synthesis Reproducibility : Document reaction parameters (e.g., humidity, solvent purity) meticulously, as trace water can hydrolyze chloro substituents .
- Ethical Compliance : Adhere to institutional guidelines for hazardous waste disposal, particularly for chlorinated byproducts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
